1-Benzylcyclobutanecarboxylic acid

Description

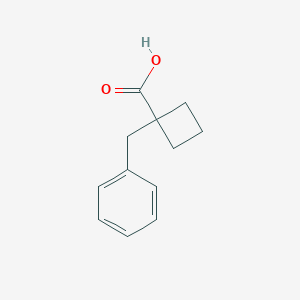

Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKZTNDNIPVLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576645 | |

| Record name | 1-Benzylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114672-02-5 | |

| Record name | 1-Benzylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Benzylcyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Benzylcyclobutanecarboxylic acid. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Data

This compound is a carboxylic acid derivative featuring a benzyl substituent on a cyclobutane ring. The following table summarizes its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 114672-02-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₄O₂ | Calculated |

| Molecular Weight | 190.24 g/mol | Sigma-Aldrich |

| Melting Point | 63-65 °C | Sigma-Aldrich |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Not experimentally determined. Carboxylic acids with significant hydrocarbon portions tend to have low solubility in water but are soluble in organic solvents.[1][2][3][4][5] | N/A |

| pKa | Not experimentally determined. | N/A |

| LogP | Not experimentally determined. | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of a solid organic acid like this compound are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6]

Methodology: Capillary Method [7][8][9][10]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[7][8]

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. This range is reported as the melting point.[6] A narrow melting point range is indicative of a pure compound.[6]

Boiling Point Determination

For a solid compound, the boiling point is determined at a pressure at which the substance is liquid.

Methodology: Siwoloboff Method (Micro Boiling Point) [11][12][13][14]

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the molten sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [15]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [16][17][18][19]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method [18][20][21][22]

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[23]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

Computational Prediction

In the absence of experimental data, computational methods can provide estimates for properties like pKa and logP. Various software packages and online tools utilize algorithms based on Quantitative Structure-Property Relationships (QSPR) and quantum mechanics to predict these values from the molecular structure.[24][25][26][27][28][29] These predictions are valuable for initial screening and guiding experimental work.

References

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. acdlabs.com [acdlabs.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. researchoutreach.org [researchoutreach.org]

- 25. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. repositum.tuwien.at [repositum.tuwien.at]

- 28. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 1-Benzylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structure of 1-Benzylcyclobutanecarboxylic acid contains a cyclobutane ring, a carboxylic acid group, and a benzyl group. The expected spectroscopic data are based on the characteristic signals from these functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~3.0 | Singlet | 2H | Benzyl (-CH₂-) |

| 1.80 - 2.50 | Multiplet | 6H | Cyclobutane (-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 | Carboxylic Acid (-COOH) |

| ~138 | Aromatic (Quaternary C) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~50 | Quaternary Cyclobutane C |

| ~40 | Benzyl (-CH₂) |

| ~30 | Cyclobutane (-CH₂) |

| ~18 | Cyclobutane (-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2850-2950 | Medium | C-H stretch (Aliphatic) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid)[1] |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| 920 | Broad | O-H bend (Carboxylic Acid) |

| 690-770 | Strong | C-H bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. For ¹H NMR, a standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[4]

-

Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For ¹³C NMR, more scans are generally required due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

This method is suitable for solid samples and requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove signals from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum will be in absorbance or transmittance.

KBr Pellet Method (Alternative for Solids):

-

Sample Preparation: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol:

EI is a common technique for volatile and thermally stable organic compounds.

-

Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. docbrown.info [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Potential: A Technical Guide to the Biological Activity of 1-Benzylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-Benzylcyclobutanecarboxylic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the established biological activities of structurally related compounds, including derivatives of cyclobutane carboxylic acid and molecules bearing a benzyl moiety. The information herein is intended to provide a theoretical framework and guide future research into the potential therapeutic applications of this compound.

Introduction: The Structural Rationale for Biological Investigation

This compound is a unique small molecule that combines two key structural motifs of significant interest in medicinal chemistry: a cyclobutane ring and a benzyl group. The cyclobutane moiety, a four-membered carbocycle, offers a rigid scaffold that can enforce specific conformations and provide metabolic stability.[1][2] This rigid structure is increasingly utilized in drug design to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially leading to enhanced target affinity and selectivity.[2][3] The benzyl group, on the other hand, is a prevalent feature in a vast array of biologically active compounds, contributing to hydrophobic interactions and often playing a crucial role in binding to therapeutic targets. The amalgamation of these two features in this compound suggests a potential for novel biological activities, making it a compelling candidate for further investigation.

Predicted Biological Activity Profile

Based on the structure-activity relationships of analogous compounds, this compound could exhibit a range of biological activities. The following sections outline potential therapeutic areas where this compound may show promise.

Potential as an Anticancer Agent

The benzyl group is a common substituent in various anticancer agents.[4] Furthermore, the rigid cyclobutane core can serve as a scaffold to present other functional groups in an orientation that facilitates binding to anticancer targets. For instance, cyclobutane derivatives have been investigated as inhibitors of tubulin polymerization and as antagonists of integrins, such as αvβ3, which are involved in tumor growth and metastasis.[3][5]

Potential Antimicrobial Activity

Benzyl-substituted compounds have also demonstrated significant antibacterial and antimicrobial properties.[4] The lipophilic nature of the benzyl group can facilitate the penetration of bacterial cell membranes. The carboxylic acid moiety might also contribute to antimicrobial effects by altering intracellular pH or interfering with essential metabolic pathways.

Neurological and Metabolic Modulation

Derivatives of cyclobutane carboxylic acid have been explored for their effects on the central nervous system and metabolic pathways. For example, 1-aminocyclobutanecarboxylic acid derivatives have been incorporated into peptides to modulate their biological functions.[6] Given the structural similarities, this compound could potentially interact with receptors or enzymes involved in neurological or metabolic signaling.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of various cyclobutane and benzyl-containing compounds. This data can serve as a benchmark for future studies on this compound.

| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50, EC50, etc.) | Reference |

| Cyclobutane-based αvβ3 antagonists | ICT9055 | αvβ3 integrin binding | IC50 < 1 µM | [3] |

| Benzyl-substituted tetralones | 2-ethyl and 2-trifluoromethyl benzyl tetralone derivatives | CYP24A1 hydroxylase inhibition | IC50 = 1.92 µM and 2.08 µM | [7] |

| Benzyl-substituted metallocarbenes | Silver N-heterocyclic carbene complex | Antibacterial (e.g., S. aureus) | Comparable to conventional antibiotics | [4] |

| 1-Aminocyclobutanecarboxylic acid peptide analogs | [MThr1]tuftsin | Interleukin-6 secretion by macrophages | More active than parent peptide at 2 x 10-7 M | [6] |

Proposed Experimental Protocols for Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Anticancer Activity Assessment

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, melanoma) and a non-cancerous control cell line (e.g., fibroblasts).

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

In Vitro Antimicrobial Susceptibility Testing

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided.

Caption: Hypothetical signaling pathway for the potential anticancer activity of this compound.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl-substituted metallocarbene antibiotics and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzylcyclobutanecarboxylic Acid: A Theoretical Exploration of Therapeutic Potential

Disclaimer: This document provides a theoretical overview of the potential therapeutic applications of 1-Benzylcyclobutanecarboxylic acid based on an analysis of its constituent chemical moieties. As of the latest available data, there are no published preclinical or clinical studies specifically investigating the biological activity of this compound. Therefore, the content herein is predictive and intended to guide future research.

Introduction

This compound is a small molecule characterized by the presence of a benzyl group attached to a cyclobutane carboxylic acid scaffold. While direct experimental data on its therapeutic utility is absent, the individual structural components have well-established roles in medicinal chemistry. The benzyl group is a recognized pharmacophore in numerous approved drugs, and the cyclobutane ring is increasingly utilized as a versatile scaffold to enhance drug-like properties. This whitepaper will explore the potential therapeutic applications of this compound by dissecting the pharmacological relevance of its structural motifs and proposing hypothetical mechanisms of action and experimental workflows for its investigation.

The Benzyl Group: A Privileged Pharmacophore

The benzyl group, consisting of a benzene ring attached to a methylene (-CH2-) group, is a common feature in a wide array of therapeutic agents.[1][2] Its lipophilic nature allows it to participate in hydrophobic interactions with biological targets, while the aromatic ring can engage in π-π stacking and cation-π interactions.

Potential Therapeutic Implications:

-

Anticancer Activity: The benzyl group is a key component of many anticancer drugs.[1] Its presence in this compound suggests potential for antiproliferative activity.

-

Neurological Activity: Benzyl-containing compounds are also found in drugs targeting the central nervous system (CNS).[2]

-

Antimicrobial Properties: Benzyl alcohol, a simple benzyl derivative, is used as a bacteriostatic preservative and topical antiparasitic agent, indicating the potential for antimicrobial applications.[3]

The Cyclobutane Ring: A Scaffold for Enhanced Drug Properties

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug design.[4][5][6] Its rigid, puckered structure offers several advantages over more flexible linear or larger cyclic systems.[7]

Key Attributes and Potential Benefits:

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[4][7]

-

Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[8]

-

Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can enhance properties such as solubility and permeability.[4][6]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a non-classical bioisostere for other groups, such as a phenyl ring, offering a way to modulate a compound's properties while retaining its biological activity.[9][10][11][12][13]

Hypothetical Therapeutic Applications and Mechanisms of Action

Based on the analysis of its structural components, this compound could be investigated for several therapeutic applications. The combination of a pharmacophoric benzyl group with a stabilizing and conformationally restricting cyclobutane scaffold presents a compelling starting point for drug discovery.

Table 1: Postulated Therapeutic Targets and Mechanisms

| Potential Therapeutic Area | Postulated Target(s) | Hypothetical Mechanism of Action |

| Oncology | Kinases, Tubulin, Hormone Receptors | The benzyl group could interact with hydrophobic pockets in the active sites of kinases or other enzymes involved in cell proliferation. The cyclobutane scaffold would orient the benzyl group for optimal binding. |

| Infectious Diseases | Bacterial or Fungal Enzymes | Interference with essential metabolic pathways in pathogens. The carboxylic acid moiety could chelate metal ions crucial for enzyme function. |

| Central Nervous System Disorders | Receptors, Ion Channels | Modulation of neurotransmitter receptors or ion channels. The lipophilicity of the benzyl group could facilitate blood-brain barrier penetration. |

Proposed Experimental Protocols

Given the lack of existing data, a systematic investigation of this compound would require a multi-step approach, beginning with its chemical synthesis and proceeding to in vitro and in silico screening.

Synthesis of this compound

A plausible synthetic route to this compound could involve the alkylation of a cyclobutane precursor. One potential method is the reaction of a cyclobutanecarboxylate ester with benzyl bromide in the presence of a strong base like lithium diisopropylamide (LDA) to form the benzyl-substituted ester, followed by hydrolysis to the carboxylic acid.

Example Protocol:

-

Esterification of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield methyl cyclobutanecarboxylate.

-

α-Benzylation: The methyl cyclobutanecarboxylate is treated with LDA in anhydrous THF at -78°C to form the corresponding enolate. Benzyl bromide is then added to the reaction mixture, which is allowed to warm to room temperature.

-

Hydrolysis: The resulting methyl 1-benzylcyclobutanecarboxylate is then hydrolyzed using an aqueous solution of lithium hydroxide, followed by acidic workup to yield this compound.

Visualizing Concepts in Drug Discovery

To better illustrate the principles discussed in this whitepaper, the following diagrams are provided.

Caption: Key structural features of this compound.

Caption: The role of the cyclobutane ring as a functional scaffold.

Caption: A hypothetical workflow for in silico bioactivity prediction.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The structural rationale presented in this whitepaper, based on the well-documented roles of the benzyl group and the cyclobutane scaffold in medicinal chemistry, provides a strong foundation for initiating such studies.

Future research should focus on:

-

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce sufficient quantities of the compound for biological testing.

-

In Silico Screening: Employing computational methods to predict potential biological targets and ADMET properties to guide experimental efforts.[14][15]

-

In Vitro Assays: Screening the compound against a panel of relevant biological targets, such as cancer cell lines, microbial strains, or specific enzymes and receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. drughunter.com [drughunter.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to 1-Arylmethylcyclobutanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, biological activity, and experimental protocols for 1-benzylcyclobutanecarboxylic acid derivatives is limited. This guide provides a comprehensive overview of the broader class of 1-arylmethylcyclobutanecarboxylic acid derivatives and their analogs, drawing upon established principles of medicinal chemistry and available data from structurally related compounds to highlight the potential of this scaffold in drug discovery.

Introduction

The cyclobutane motif has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] As a conformationally restricted isostere for larger or more flexible groups, the cyclobutane ring can help to optimize ligand-receptor interactions, improve metabolic stability, and reduce off-target effects.[1] When incorporated into a carboxylic acid structure, particularly with an arylethyl substituent at the 1-position, the resulting 1-arylmethylcyclobutanecarboxylic acid framework presents a compelling starting point for the design of novel therapeutics across various disease areas. This technical guide explores the synthesis, potential biological activities, and key experimental considerations for the investigation of this promising class of compounds.

Synthesis of the 1-Arylmethylcyclobutanecarboxylic Acid Scaffold

The construction of the core 1-arylmethylcyclobutanecarboxylic acid structure can be achieved through several synthetic strategies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

A common approach involves the [2+2] cycloaddition reaction to form the cyclobutane ring. For instance, the reaction of an appropriate ketene with an alkene can yield a cyclobutanone intermediate, which can then be further functionalized.

Alternatively, intramolecular cyclization reactions are a powerful tool for constructing the cyclobutane ring with a high degree of stereocontrol. Based on available literature for related structures, a plausible synthetic route is outlined below.

General Synthetic Scheme

A general retrosynthetic analysis suggests that the target 1-arylmethylcyclobutanecarboxylic acids can be derived from a substituted cyclobutanone. This key intermediate can be synthesized via a [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, and a suitably substituted alkene. The resulting cyclobutanone can then undergo a variety of transformations to introduce the carboxylic acid moiety and the arylethyl group.

Caption: Generalized synthetic workflow for 1-arylmethylcyclobutanecarboxylic acids.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are not widely reported, the broader class of cyclobutane-containing molecules has shown significant activity in various therapeutic areas. The unique structural features of the 1-arylmethylcyclobutanecarboxylic acid scaffold suggest its potential as a modulator of several important biological targets.

As Enzyme Inhibitors

The rigid cyclobutane core can position the carboxylic acid and arylmethyl groups in a precise orientation to interact with the active site of an enzyme. For example, derivatives of 1-aminocyclobutanecarboxylic acid have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, exhibiting significant antifungal activity.[2]

Table 1: Illustrative Biological Activity of Related Cyclobutane Carboxylic Acid Derivatives (SDH Inhibitors)

| Compound ID | Target Organism | EC50 (mg/L)[2] |

| Analog A20 | Porcine SDH | IC50 = 3.73 µM |

| Analog A21 | Rhizoctonia solani | 0.03 |

| Analog A21 | Botrytis cinerea | 0.04 |

| Fluxapyroxad | Rhizoctonia solani | 0.02 |

| Fluxapyroxad | Botrytis cinerea | 0.20 |

| Boscalid | Rhizoctonia solani | 0.29 |

| Boscalid | Botrytis cinerea | 0.42 |

Note: The data presented are for 1-aminocyclobutanecarboxylic acid derivatives and are intended to be illustrative of the potential for this scaffold.

As Modulators of Nuclear Receptors

The conformational constraint provided by the cyclobutane ring can be advantageous in the design of ligands for nuclear receptors. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been successfully developed as a potent inverse agonist for the retinoic acid receptor-related orphan receptor-γt (ROR-γt), a key target for autoimmune diseases.[3]

Caption: Hypothetical signaling pathway for a nuclear receptor modulator.

Experimental Protocols

The evaluation of novel 1-arylmethylcyclobutanecarboxylic acid derivatives requires a suite of well-defined experimental protocols to assess their biological activity and properties.

General Protocol for Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.

-

Compound Preparation: Dissolve the test compounds (1-arylmethylcyclobutanecarboxylic acid derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds.

-

Assay Procedure:

-

Add a defined amount of the enzyme to the wells of a microplate.

-

Add the serially diluted test compounds to the wells and incubate for a predetermined time to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

General Protocol for Cell-Based Assay (e.g., Reporter Gene Assay for Nuclear Receptor Activity)

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium. Co-transfect the cells with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the 1-arylmethylcyclobutanecarboxylic acid derivatives or a vehicle control.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Caption: A logical workflow for the evaluation of new chemical entities.

Conclusion

The 1-arylmethylcyclobutanecarboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The inherent structural properties of the cyclobutane ring, combined with the potential for diverse functionalization, offer medicinal chemists a versatile platform for the design of potent and selective modulators of various biological targets. While direct experimental data for this compound derivatives remain scarce, the information available for structurally related analogs strongly supports the continued investigation of this compound class. Future research focusing on the development of efficient synthetic routes and comprehensive biological evaluation will be crucial to unlocking the full therapeutic potential of these intriguing molecules.

References

An In-depth Technical Guide to the Structural Analysis of 1-Benzylcyclobutanecarboxylic Acid

Predicted Spectroscopic and Physicochemical Data

The following tables summarize the predicted physicochemical and spectroscopic data for 1-benzylcyclobutanecarboxylic acid.

| Physicochemical Properties | Predicted Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless to white solid |

| Predicted ¹H NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| ~11-12 | Singlet (broad) |

| 7.20-7.35 | Multiplet |

| 3.10 | Singlet |

| 2.20-2.40 | Multiplet |

| 1.80-2.00 | Multiplet |

Note: The chemical shifts for the cyclobutane protons are expected to be complex due to restricted rotation and diastereotopicity.

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C =O (carboxylic acid) |

| ~135-140 | Quaternary Ar-C |

| ~128-130 | Ar-C H |

| ~126-128 | Ar-C H |

| ~50-55 | Quaternary C -COOH |

| ~40-45 | -C H₂-Ph |

| ~30-35 | cyclobutane-C H₂ |

| ~15-20 | cyclobutane-C H₂ |

| Predicted Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 | O-H stretch (carboxylic acid dimer) |

| 3030-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1600, 1450-1500 | C=C stretch (aromatic ring) |

| ~1210-1320 | C-O stretch (carboxylic acid) |

| 690-770 | C-H out-of-plane bend (monosubstituted benzene) |

| Predicted Mass Spectrometry (MS) Data | |

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and structural characterization of this compound.

2.1. Synthesis of this compound

A plausible synthetic route could involve the alkylation of a cyclobutane precursor. One such method could be adapted from the synthesis of other 1-substituted cyclobutanecarboxylic acids.

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Strong base (e.g., Sodium Hydride)

-

Benzyl bromide

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of 1,1-cyclobutanedicarboxylic acid in anhydrous THF, add a strong base (e.g., two equivalents of NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0°C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, 1-benzyl-1,1-cyclobutanedicarboxylic acid, is then decarboxylated by heating to yield this compound.

-

Purify the final product by recrystallization or column chromatography.

2.2. Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Further characterization can be achieved using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatography (GC) system for sample introduction.

-

Data Acquisition: Obtain a mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the proposed synthesis and analytical workflow.

Caption: Proposed synthetic pathway for this compound.

Caption: Workflow for the structural elucidation of this compound.

Determining the Solubility of 1-Benzylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-benzylcyclobutanecarboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the experimental protocols and expected solubility trends based on the general principles of carboxylic acids. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies.

Introduction to Solubility and its Importance

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. It influences a drug's bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, understanding its solubility in different solvent systems—ranging from aqueous buffers to organic solvents—is fundamental for its potential applications in pharmaceuticals and other chemical industries.

Carboxylic acids, as a class of compounds, exhibit a wide range of solubilities that are dependent on their molecular structure, the polarity of the solvent, and the pH of the medium.[1][2] Generally, carboxylic acids with fewer carbon atoms are more soluble in water, while solubility decreases as the carbon chain length increases.[1] They are typically soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][2]

Expected Solubility Profile of this compound

Based on the structure of this compound, which contains both a polar carboxylic acid group and a nonpolar benzyl and cyclobutane moiety, its solubility is expected to vary significantly with the solvent's polarity.

Table 1: Predicted Solubility of this compound in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with protic solvents, but the large nonpolar benzyl and cyclobutane groups will limit solubility, especially in water.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl and cyclobutane parts of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group will be poorly solvated, limiting overall solubility.[1] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-dependent | At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. At pH values below its pKa, it will be in its less soluble neutral form. |

Experimental Determination of Solubility

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Experimental Workflow

The general workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation : Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[4]

-

Solvent Addition : Add a precise volume of the desired solvent to the vial.

-

Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation : After equilibration, allow the suspension to stand to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.[4]

-

Quantification : Analyze the clear supernatant to determine the concentration of the dissolved this compound. Common analytical techniques include UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).[3][5]

-

Calculation : The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Analytical Methodologies for Concentration Determination

The choice of analytical method for quantifying the dissolved compound depends on its properties, such as whether it has a chromophore for UV-Vis detection.

UV-Vis Spectroscopy

If this compound has a suitable chromophore (the benzyl group should provide UV absorbance), UV-Vis spectroscopy can be a straightforward method for quantification.[6]

-

Wavelength Selection : Scan a solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.[7]

-

Sample Analysis : Measure the absorbance of the filtered supernatant from the solubility experiment and use the calibration curve to determine its concentration.

Caption: UV-Vis quantification workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.[5]

-

Method Development : Develop an HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve : Prepare and run a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.[5]

-

Sample Analysis : Inject the filtered supernatant into the HPLC system and determine the peak area corresponding to the compound.

-

Concentration Calculation : Use the calibration curve to calculate the concentration of the compound in the sample.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. rootspress.org [rootspress.org]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Mechanism of Action of 1-Benzylcyclobutanecarboxylic Acid: A Review of Available Data

Researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-Benzylcyclobutanecarboxylic acid will find a notable absence of publicly available data on its mechanism of action. Despite targeted searches for its biological activity, enzyme inhibition, receptor binding, and cellular effects, no specific preclinical or mechanistic studies detailing its pharmacological properties have been identified in the public domain.

This in-depth technical guide aims to provide a comprehensive overview of the current landscape of research surrounding this compound. However, extensive database searches have revealed a significant gap in the scientific literature regarding its mechanism of action. At present, there are no published studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways associated with this compound.

The core requirements of this guide—to present structured quantitative data, detailed experimental methodologies, and visual diagrams of signaling pathways—cannot be fulfilled due to the lack of primary research on this compound.

Future Directions and Unexplored Potential

The absence of data presents a unique opportunity for novel research in the field. Preliminary investigations into the biological effects of this compound could focus on a variety of screening platforms to identify potential molecular targets.

Potential Experimental Workflows

Researchers initiating studies on this compound could consider a tiered approach to elucidate its mechanism of action. A possible experimental workflow is outlined below.

Caption: A potential experimental workflow for elucidating the mechanism of action of a novel compound.

This guide will be updated as new research on this compound becomes available. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound's potential therapeutic applications.

Methodological & Application

Synthesis of 1-Benzylcyclobutanecarboxylic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is a reliable method for researchers, scientists, and professionals in the field of drug development, starting from commercially available reagents.

Abstract

This compound is synthesized in a two-step process. The first step involves the alkylation of cyclobutanecarbonitrile with benzyl bromide using sodium amide as a base to yield 1-benzylcyclobutanecarbonitrile. The subsequent step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzylcyclobutanecarbonitrile

This procedure details the alkylation of cyclobutanecarbonitrile.

Materials:

-

Cyclobutanecarbonitrile

-

Sodium amide (NaNH₂)

-

Anhydrous diethyl ether

-

Benzyl bromide

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, suspend sodium amide in anhydrous diethyl ether.

-

With stirring, add cyclobutanecarbonitrile dropwise to the suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the carbanion.

-

Cool the reaction mixture to room temperature.

-

Add benzyl bromide dropwise via the dropping funnel. An exothermic reaction will be observed. Maintain the reaction temperature at or near reflux.

-

After the addition of benzyl bromide is complete, stir the mixture at reflux for an additional 3 hours.

-

Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-benzylcyclobutanecarbonitrile.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the nitrile intermediate.

Materials:

-

1-Benzylcyclobutanecarbonitrile

-

Sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beaker

-

Ice bath

-

pH paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-benzylcyclobutanecarbonitrile.

-

Slowly add a mixture of sulfuric acid and water to the nitrile.

-

Heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.

-

Carefully acidify the bicarbonate washings with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid. An ice bath can be used to aid precipitation.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Data Presentation

| Parameter | 1-Benzylcyclobutanecarbonitrile | This compound |

| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄O₂ |

| Molecular Weight | 171.24 g/mol | 190.23 g/mol |

| Typical Yield | 75-85% | 80-90% |

| Appearance | Colorless to pale yellow liquid | White to off-white solid |

| Boiling Point (nitrile) | Not specified | Not applicable |

| Melting Point (acid) | Not applicable | Not specified |

Note: Specific boiling and melting points should be determined experimentally and compared to literature values for characterization.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Experimental protocol for 1-Benzylcyclobutanecarboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-benzylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the preparation of cyclobutanecarboxylic acid via the decarboxylation of 1,1-cyclobutanedicarboxylic acid. The subsequent step involves the α-alkylation of cyclobutanecarboxylic acid with benzyl bromide using a strong, non-nucleophilic base. This protocol offers a clear and reproducible methodology for obtaining the target compound.

Introduction

Cyclobutane derivatives are of significant interest in drug discovery and development due to their ability to introduce conformational rigidity and unique three-dimensional structures into molecules. This compound, in particular, serves as a key intermediate for the synthesis of various biologically active compounds and novel materials. The protocol outlined herein describes a robust and accessible method for its preparation in a laboratory setting.

Overall Reaction Scheme

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclobutanecarboxylic Acid

This procedure is adapted from the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2]

Materials:

-

1,1-Cyclobutanedicarboxylic acid

-

Distillation apparatus

-

Heating mantle or oil bath

-

Receiving flask

Procedure:

-

Place 1,1-cyclobutanedicarboxylic acid into a distillation flask.

-

Assemble the distillation apparatus. It is recommended to use a short path distillation head.

-

Heat the flask using a heating mantle or an oil bath to approximately 160-170 °C.

-

Carbon dioxide evolution will be observed as the decarboxylation reaction proceeds.

-

Continue heating until the evolution of CO₂ ceases.

-

Increase the temperature to distill the crude cyclobutanecarboxylic acid. Collect the fraction boiling between 189-195 °C.[1]

-

The collected liquid is cyclobutanecarboxylic acid. For higher purity, a second distillation can be performed.

Expected Yield: 86-91%[1]

Step 2: Synthesis of this compound

This protocol is based on the general principle of α-alkylation of carboxylic acid enolates.[3][4][5][6]

Materials:

-

Cyclobutanecarboxylic acid

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Schlenk line or inert atmosphere setup (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Dissolve cyclobutanecarboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (2.2 equivalents) dropwise via syringe. The use of a slight excess of LDA ensures complete deprotonation to form the dianion.

-

Allow the solution to stir at -78 °C for 30-60 minutes.

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Let the reaction mixture stir at -78 °C for 1 hour, and then allow it to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the pH is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | 191.5–193.5 | 86-91 |

| This compound | C₁₂H₁₄O₂ | 190.24 | - | - |

Note: The yield for the α-alkylation step is dependent on the specific reaction conditions and purification method.

Workflow Diagram

Figure 2: Detailed workflow for the two-step synthesis.

Safety Precautions

-

1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lithium diisopropylamide (LDA): Highly flammable and corrosive. Reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.

-

Benzyl bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate PPE.

-

Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

-

Dry ice/acetone bath: Extremely cold. Avoid direct skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

- 1. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 1-Benzylcyclobutanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylcyclobutanecarboxylic acid is a unique molecule that combines the rigid, conformationally constrained cyclobutane ring with a flexible benzyl group and a polar carboxylic acid moiety. While specific medicinal chemistry applications of this exact compound are not extensively documented in publicly available literature, its structural components are prevalent in a wide range of biologically active molecules. The cyclobutane scaffold is increasingly utilized by medicinal chemists to enhance metabolic stability, improve selectivity, and provide novel intellectual property. The benzyl group can engage in hydrophobic and aromatic interactions within protein binding pockets, and the carboxylic acid function is a common feature in drugs, often acting as a key pharmacophore for target binding.

These application notes provide a theoretical framework for the potential uses of this compound as a scaffold in drug discovery, drawing parallels from the known biological activities of structurally related compounds. Detailed, hypothetical protocols for its synthesis and for screening its potential biological activities are also presented.

Potential Medicinal Chemistry Applications

Based on the activities of related cyclobutane and benzyl-containing carboxylic acids, this compound could serve as a valuable starting point for the development of novel therapeutics in several areas:

-

Oncology: Many anticancer agents incorporate aromatic and carboxylic acid features to interact with enzyme active sites or protein-protein interfaces. The rigid cyclobutane core could be used to orient the benzyl and carboxyl groups in a specific 3D arrangement to target kinases, proteases, or protein-protein interactions involved in cancer signaling pathways.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid and an aromatic moiety. The unique geometry of this compound could lead to the development of selective cyclooxygenase (COX) inhibitors with improved side-effect profiles.

-

Antimicrobial Agents: The combination of a hydrophobic benzyl group and a polar carboxylic acid could be explored for antibacterial or antifungal activity, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.

Data Presentation: Hypothetical Biological Activities

The following tables summarize hypothetical quantitative data for derivatives of this compound in various potential therapeutic areas. This data is illustrative and intended to guide the design of screening campaigns.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Target | IC50 (µM) | Cell Line |

| BCB-001 | Unmodified | - | >100 | MCF-7 (Breast) |

| BCB-002 | 4-Chloro-benzyl | EGFR Kinase | 5.2 | A549 (Lung) |

| BCB-003 | 3,5-Difluoro-benzyl | MEK1 | 1.8 | HT-29 (Colon) |

| BCB-004 | 4-Methoxy-benzyl | Bcl-2 | 8.7 | Jurkat (Leukemia) |

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| BCB-005 | Unmodified | 25.4 | 10.1 | 2.5 |

| BCB-006 | 4-Fluoro-benzyl | 15.8 | 0.9 | 17.6 |

| BCB-007 | 2-Methyl-benzyl | 30.1 | 5.3 | 5.7 |

Table 3: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BCB-008 | Unmodified | 64 | >128 | 128 |

| BCB-009 | 4-Trifluoromethyl-benzyl | 8 | 32 | 16 |

| BCB-010 | 3,4-Dichloro-benzyl | 4 | 16 | 8 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis of this compound starting from commercially available materials.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (distillation apparatus, separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred solution of diethyl malonate in absolute ethanol, add the sodium ethoxide solution dropwise at room temperature.

-

After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Synthesis of Cyclobutanecarboxylic Acid

-

Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate by refluxing with an aqueous solution of KOH in ethanol for 8-12 hours.

-

Remove the ethanol by distillation.

-

Acidify the aqueous residue with concentrated HCl to a pH of ~1.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous MgSO₄ and remove the solvent.

-

Heat the resulting 1,1-cyclobutanedicarboxylic acid to its melting point (around 155-160°C) to induce decarboxylation until gas evolution ceases.

-

Purify the resulting cyclobutanecarboxylic acid by distillation.

Step 3: Synthesis of this compound

-

Dissolve the cyclobutanecarboxylic acid in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Add a solution of LDA (typically 2 equivalents) in THF dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro Anticancer Screening - MTT Assay

This protocol describes a general method for assessing the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-